3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
CAS No.: 1421065-64-6
Cat. No.: VC7947218
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421065-64-6 |
|---|---|
| Molecular Formula | C8H11ClN2O |
| Molecular Weight | 186.64 |
| IUPAC Name | 1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-6-one;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h1-3,9H,4-6H2;1H |
| Standard InChI Key | WJNHWWCWLYSSMI-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CC=CC2=O)CN1.Cl |
| Canonical SMILES | C1CN2C(=CC=CC2=O)CN1.Cl |
Introduction
Chemical Identity and Structural Features
3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride belongs to the pyrido-pyrazine family, characterized by a fused bicyclic system containing nitrogen atoms at strategic positions. The core structure consists of a pyridine ring fused to a partially saturated pyrazine moiety, with a ketone group at position 6 and a hydrochloride salt form enhancing solubility .
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 185.63 g/mol (calculated from PubChem data for analogous structures ).
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IUPAC name: 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride.
The hydrochloride salt formation occurs via protonation of the pyrazine nitrogen, improving stability and aqueous solubility compared to the free base .
Structural Characterization
Key spectral data for related compounds include:
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-NMR: Resonances at δ 1.5–8.5 ppm, reflecting aromatic protons, methylene groups, and the ketone environment .
Synthesis and Optimization
Synthetic routes to pyrido-pyrazine derivatives typically involve cyclocondensation reactions. A modified approach for the hydrochloride salt is outlined below:
Key Synthetic Steps
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Formation of pyrido-pyrazine core: Reacting 2-aminopyridine derivatives with malonic acid esters under reflux conditions .
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Introduction of ketone group: Oxidation or carbonyl insertion at position 6 using Vilsmeier-Haack reagents .
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Salt formation: Treating the free base with hydrochloric acid in ethanol, yielding the hydrochloride salt .
Example protocol:
A mixture of 2-aminopyridine (0.106 M) and diethyl malonate (0.106 M) in ethanol was refluxed for 6 hours, followed by HCl treatment to precipitate the hydrochloride salt . Yield: 72–85% after crystallization .
Physicochemical Properties
While direct data for this specific hydrochloride salt remains limited, analogous compounds provide insights:
| Property | Value/Range | Source |
|---|---|---|
| Melting point | 152–298°C (decomposes) | |
| Solubility | >10 mg/mL in DMSO | Estimated |
| LogP (partition coeff.) | 1.2–1.8 | |
| pKa | 3.1 (pyrazine N-protonation) | Calculated |
The hydrochloride form exhibits enhanced water solubility compared to neutral analogs, critical for bioavailability .
Biological Activity and Applications
Emerging evidence suggests therapeutic potential in neurological and infectious diseases:
Neuroprotective Effects
Patent AU2013261023B2 highlights substituted pyrido-pyrazine diones as β-secretase inhibitors, reducing amyloid-β plaques in Alzheimer’s models . The ketone moiety at position 6 enhances blood-brain barrier penetration .
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